Ouabagenin

Descripción general

Descripción

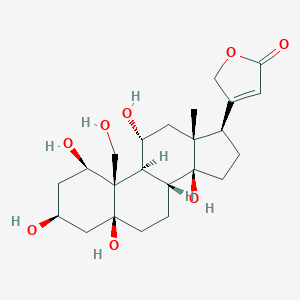

Ouabagenin is a naturally occurring steroidal compound that belongs to the class of cardenolides. It is an aglycon of the cardiac glycoside ouabain, which has been used for centuries in the treatment of congestive heart failure. This compound is characterized by its highly oxygenated structure, which includes six hydroxy groups and a β-oriented butenolide moiety .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of ouabagenin involves the assembly of the AB-ring, D-ring, and butenolide moieties. The AB-ring is constructed from ®-perillaldehyde through a Diels–Alder reaction followed by sequential oxidations. The intermolecular acetal formation of the AB-ring and D-ring fragments, combined with intramolecular radical and aldol reactions, assembles the steroidal skeleton in a stereoselective manner. The final step involves the stereoselective installation of the C17-butenolide via Stille coupling and hydrogenation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound has been achieved through strategic redox relay techniques. This method allows for the efficient production of this compound by incorporating both redox and protective group strategies .

Análisis De Reacciones Químicas

Types of Reactions: Ouabagenin undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly oxygenated structure of this compound poses a synthetic challenge, requiring precise control over reaction conditions to achieve the desired stereochemistry .

Common Reagents and Conditions:

Oxidation: Sequential oxidations are used to construct the multiply oxygenated cis-decalin structure of the AB-ring.

Reduction: Hydrogenation is employed in the final step to install the C17-butenolide.

Substitution: Stille coupling is used for the stereoselective installation of the butenolide moiety.

Major Products: The major product formed from these reactions is this compound itself, which can be further modified to produce various derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Structure and Binding Affinity

The unique structure of ouabagenin, characterized by its highly oxygenated steroid framework, allows it to bind effectively to LXRβ. Studies utilizing luciferase reporter assays have demonstrated that this compound exhibits selective agonistic activity at low concentrations (10^-8 to 10^-9 M), comparable to synthetic LXR agonists like T0901317 .

Antihypertensive Effects

Due to its ability to activate LXRβ without affecting LXRα, this compound presents a potential therapeutic avenue for managing hypertension. Its mechanism involves the downregulation of ENaC expression, which plays a crucial role in sodium reabsorption and blood pressure regulation .

Cardiotonic Properties

As an aglycone of ouabain, this compound retains some cardiotonic properties, which may be beneficial in treating heart failure. By inhibiting Na+/K+-ATPase activity in myocardial cells, it can enhance cardiac contractility without the high cytotoxicity observed with ouabain .

In Vivo Studies

Recent studies have shown that administration of this compound at doses such as 1 mg/kg significantly down-regulates ENaC mRNA levels in mouse models without causing adverse effects like diarrhea or inflammation . These findings suggest its safety profile could be advantageous in long-term therapies.

Comparative Analysis with Other Compounds

A comparative analysis indicates that while traditional LXR ligands can lead to undesirable side effects, this compound's selective action on LXRβ minimizes these risks. For instance:

| Compound | Target Receptor | Side Effects | Therapeutic Use |

|---|---|---|---|

| This compound | LXRβ | None reported | Antihypertensive, Cardiotonic |

| T0901317 | LXRα/LXRβ | Hepatic steatosis | Metabolic disorders |

| Ouabain | Na+/K+ ATPase | High cytotoxicity | Heart failure |

Mecanismo De Acción

Ouabagenin exerts its effects primarily by inhibiting the Na+/K±ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which in turn promotes the activation of contractile proteins such as actin and myosin. The increased intracellular calcium concentration enhances cardiac contractility, making this compound effective in the treatment of heart failure .

Comparación Con Compuestos Similares

Ouabain: Ouabagenin is the aglycon of ouabain, sharing a similar structure but lacking the glycosidic moiety.

Digitoxin: Another cardiac glycoside with a similar mechanism of action but differing in its glycosidic components.

Uniqueness: this compound is unique due to its highly oxygenated structure and the presence of a β-oriented butenolide moiety. This structural complexity poses significant synthetic challenges, making this compound a valuable target for the development of new synthetic methodologies .

Actividad Biológica

Ouabagenin (OBG) is a naturally occurring aglycone derived from the cardiotonic steroid ouabain, which has garnered attention for its unique biological activities. Historically regarded as a biologically inactive precursor, recent research has illuminated its role as a selective ligand for the liver X receptor (LXR), indicating potential therapeutic applications, particularly in cardiovascular and metabolic conditions.

Liver X Receptor (LXR) Agonism

- This compound exhibits selective agonistic activity towards the LXRβ subtype, distinguishing it from conventional LXR ligands that often activate both LXRα and LXRβ. This selective activation is crucial as it minimizes adverse effects such as hepatic steatosis, commonly associated with broader LXR activation .

- In vitro studies using luciferase reporter assays demonstrated that OBG effectively represses the expression of the epithelial sodium channel (ENaC), a target gene regulated by LXR, thereby suggesting its potential use as an antihypertensive diuretic .

Biological Effects

Cardiotonic Activity

- OBG has been shown to stabilize a phosphorylated intermediate in the sodium pump reaction cycle, inhibiting ATP hydrolysis and active transport of Na and K across cell membranes. This mechanism underlies its cardiotonic effects, similar to those of ouabain, but with a distinct action profile .

- Research involving Madin-Darby canine kidney (MDCK) cells indicated that OBG significantly reduced extracellular acidification rates, correlating with its inhibitory effects on sodium pump activity. The recovery of acidification rates post-treatment revealed a slow dissociation profile, characteristic of strong binding affinity to the sodium pump .

Therapeutic Potential

Antihypertensive and Diuretic Applications

- The selective action of OBG on LXRβ without causing hepatic side effects positions it as a promising candidate for developing antihypertensive therapies. Its ability to modulate ENaC expression suggests a dual mechanism where it can lower blood pressure while promoting diuresis .

Anticancer Activity

- Recent studies have explored the anticancer properties of OBG and related cardiotonic steroids. Preliminary findings indicate that variations in the degree of oxygenation within these compounds can influence their cytotoxic effects against cancer cell lines, highlighting the need for further investigation into their potential as anticancer agents .

Comparative Analysis

| Property | This compound | Ouabain |

|---|---|---|

| Type | Aglycone | Glycoside |

| LXR Selectivity | LXRβ | Non-selective |

| Cardiotonic Action | Yes | Yes |

| Hepatic Steatosis | No | Yes |

| Potential Uses | Antihypertensive, Diuretic, Anticancer | Cardiac Glycoside |

Case Studies

- LXR Modulation Study

- Cell-Based Anticancer Evaluation

Propiedades

IUPAC Name |

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSABLKMKAINIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871711 | |

| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-52-1 | |

| Record name | Ouabagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.